2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine
Description
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 4-position. This pyrimidine moiety is linked to a piperazine ring, which is further connected to an ethanamine terminal group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry, particularly for targeting receptors or enzymes where hydrophobic interactions are critical .
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N5/c12-11(13,14)9-1-3-16-10(17-9)19-7-5-18(4-2-15)6-8-19/h1,3H,2,4-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJTXYBMBGJMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)pyrimidine with piperazine under specific conditions to form an intermediate compound. This intermediate is then reacted with ethylene diamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate its interactions with biological targets, such as enzymes and receptors.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to target proteins, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Trifluoromethyl group : Electron-withdrawing substituent at the pyrimidine 4-position, influencing electronic properties and binding interactions.
- Ethanamine terminus : A primary amine group that may participate in ionic interactions or serve as a site for derivatization.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key analogs:
Key Observations :
- Trifluoromethyl Positioning : The target compound’s trifluoromethyl group at the pyrimidine 4-position contrasts with the 2-position in Catalog 147102, which may alter electronic effects and steric interactions.
- Heterocyclic Variations: Morpholino substitution (Catalog 147102) introduces a saturated oxygen-containing ring, altering solubility and metabolic stability compared to the primary amine in the target compound .
Biological Activity
2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine, also known by its CAS number 683274-53-5, is a bioactive small molecule with a molecular formula of C11H16F3N5 and a molecular weight of 275.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.
Chemical Structure
The structural formula of the compound can be visualized as follows:
Research indicates that compounds similar to this compound may act as inhibitors for various biological targets, including enzymes involved in neurotransmission and tumor progression. The trifluoromethyl group enhances lipophilicity, which may influence the compound's ability to cross biological membranes and interact with target proteins.
Pharmacological Studies
- Inhibition of Enzymatic Activity : Preliminary studies have shown that this compound can inhibit certain enzymes critical in metabolic pathways. For instance, compounds with similar piperazine structures have demonstrated competitive inhibition against tyrosinase, an enzyme linked to pigmentation disorders and melanoma .
- Anticancer Potential : The compound's structural characteristics suggest it may exhibit anticancer properties, particularly through the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms . Inhibitors of PARP are being investigated for their efficacy in treating various cancers.
Case Studies
A study evaluating related piperazine derivatives found that modifications, such as the introduction of a trifluoromethyl group, significantly enhanced the compounds' inhibitory activity against tyrosinase. For example, one derivative demonstrated an IC50 value of 0.18 µM, indicating potent activity compared to standard inhibitors like kojic acid (IC50 = 17.76 µM) .
Data Tables
The following table summarizes key findings from studies on related compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 26 | Tyrosinase | 0.18 | Competitive inhibitor |
| Kojic Acid | Tyrosinase | 17.76 | Standard comparator |
| Compound X | PARP | TBD | Anticancer potential |
Q & A
Basic Question: What are the recommended synthetic routes and purification strategies for 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine?
Methodological Answer:
The synthesis typically involves coupling piperazine derivatives with trifluoromethylpyrimidine intermediates. For example:
- Step 1: React 1-(2-aminoethyl)piperazine with 2-chloro-4-(trifluoromethyl)pyrimidine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazine-pyrimidine core .
- Step 2: Purify the crude product via normal-phase chromatography (e.g., silica gel, eluent: 10% methanol/0.1% ammonium hydroxide) or recrystallization from dimethyl ether to achieve >95% purity .
- Yield Optimization: Use stoichiometric control of reactants (1:1.2 molar ratio) and monitor reaction progress via TLC or HPLC .
Basic Question: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the piperazine and ethanamine backbone, with characteristic shifts for trifluoromethylpyrimidine (~δ 8.5 ppm for pyrimidine protons) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~317.2) .
- HPLC-PDA: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .
Advanced Question: How to design pharmacological assays to evaluate receptor binding selectivity?
Methodological Answer:
- Target Selection: Prioritize receptors with structural homology to piperazine-containing ligands (e.g., serotonin 5-HT₁A, dopamine D₂/D₃) .
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]WAY-100635 for 5-HT₁A) and measure IC₅₀ values. Include positive controls (e.g., aripiprazole for dopamine receptors) .
- Selectivity Profiling: Screen against a panel of 50+ GPCRs, kinases, and ion channels to identify off-target effects .
Advanced Question: What strategies resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
- Substituent Variation: Systematically modify the trifluoromethyl group (e.g., replace with Cl, Br) and compare binding affinities .
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., hydrophobic interactions of CF₃ with D₃ receptor) .
- Meta-Analysis: Cross-reference published analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify trends in logP and metabolic stability .
Advanced Question: How to address discrepancies in biological activity across experimental replicates?
Methodological Answer:
- Controlled Variables: Standardize assay conditions (pH, temperature, solvent concentration) and use internal controls (e.g., reference inhibitors) .
- Impurity Analysis: Characterize batch-to-batch variations via LC-MS to rule out contaminants (e.g., unreacted intermediates) .
- Statistical Validation: Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .
Advanced Question: What computational tools predict metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction: Use SwissADME to identify likely cytochrome P450 (CYP) oxidation sites (e.g., piperazine N-dealkylation) .
- Toxicity Profiling: Run ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., trifluoromethyl group interactions) .
- Validation: Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH) .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation: Use a fume hood to avoid inhalation of fine powders .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Question: How to evaluate environmental persistence and ecotoxicity?
Methodological Answer:
- Persistence Testing: Follow OECD 307 guidelines to measure biodegradation in soil/water systems .
- Aquatic Toxicity: Conduct Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests .
- Bioaccumulation: Calculate logKₐw (octanol-water partition coefficient) using HPLC-derived retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
